molecular formula C6H3ClFIZn B3042158 4-Chloro-2-fluorophenylzinc iodide CAS No. 518989-99-6

4-Chloro-2-fluorophenylzinc iodide

Cat. No.: B3042158
CAS No.: 518989-99-6
M. Wt: 321.8 g/mol
InChI Key: QQYNOWAJSPXXTC-UHFFFAOYSA-M
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Description

4-Chloro-2-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3ClFIZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluorophenylzinc iodide can be synthesized through the reaction of 4-chloro-2-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of the organozinc compound. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the zinc reagent.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a halide substrate (e.g., bromide or iodide) and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at temperatures ranging from room temperature to 80°C.

    Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the substrate, forming a metal-halide complex.

    Reductive Elimination: This step involves the formation of the carbon-carbon bond and the release of the metal catalyst, regenerating the active species for further reactions.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-Chloro-2-fluorophenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biomolecules, enabling the study of biological pathways and the development of new drugs.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of fine chemicals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylzinc iodide
  • 4-Bromo-2-fluorophenylzinc iodide
  • 4-Chloro-2-methylphenylzinc iodide

Uniqueness

4-Chloro-2-fluorophenylzinc iodide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts specific electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form specific carbon-carbon bonds.

Properties

IUPAC Name

1-chloro-3-fluorobenzene-4-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNOWAJSPXXTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=[C-]1)F)Cl.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-fluorophenylzinc iodide
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